2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-2-8-7(3-6)12(4-9(13)14)5-10(15)16-8/h1-3H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDGDNUEKOXTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=C(N1CC(=O)O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Routes for Benzoxazinone Core Formation
Base-Mediated Cyclization of ortho-Aminophenol Derivatives
A foundational approach involves cyclocondensation of 2-amino-4-chlorophenol with glyoxylic acid under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the oxazinone ring. Using triethylamine as a base in refluxing ethanol, this method yields the benzoxazinone core in 65–70% purity, though subsequent recrystallization from ethyl acetate improves purity to >95%.
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly reduces reaction times from hours to minutes. A protocol combining 2-amino-4-chlorophenol (1.0 equiv) and ethyl glyoxylate (1.2 equiv) in dimethylacetamide (DMA) at 150°C for 15 minutes achieves 82% conversion, as confirmed by LC-MS. This method minimizes side products like dimerized intermediates, which are prevalent in thermal pathways.
Palladium-Catalyzed Carbonylation-Cyclization Strategies
Two-Chamber Carbonylation with Mo(CO)6
The bridged two-chamber system enables gas-free carbonylation using Mo(CO)6 as a CO surrogate. Ortho-iodophenol derivatives react with cyanamide in the presence of Pd(PPh3)4 (5 mol%) and triethylamine (3.0 equiv) in 1,4-dioxane at 65°C for 20 hours, yielding 2-amino-4H-benzo[e]oxazin-4-ones. Subsequent hydrolysis with 6M HCl introduces the acetic acid group, achieving an overall yield of 58%.
Table 1: Optimization of Palladium-Catalyzed Carbonylation
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh3)4 | Max 76% |
| Temperature | 65°C | Optimal |
| CO Source | Mo(CO)6 | 83% Efficiency |
| Solvent | 1,4-Dioxane | Preferred |
Bromophenol Substrates and DMAP Acceleration
Ortho-bromophenols, though less reactive than iodophenols, undergo carbonylation using Pd(dppf)Cl2 (5 mol%) and DMAP (1.5 equiv) in toluene at 110°C. The reaction affords 2-chloro-6-substituted derivatives in 20–53% yield, with guanidine side products minimized to <15%.
Copper-Mediated Coupling and Oxidation
CuBr2-Phosphine Ligand Systems
Aryl halides couple with α-keto acids using CuBr2 (0.05 equiv) and PPh3 (0.2 equiv) in dichloroethane (DCE) at 110°C. For example, N-(2-benzoyl-4-chlorophenyl)-2-oxo-2-phenylacetamide (3j) is synthesized in 88% yield, followed by oxidative cleavage with CoCl2/TBHP to introduce the acetic acid group.
TBHP-Mediated Oxidation of Keto Intermediates
Treatment of keto intermediates (e.g., 3a) with tert-butyl hydroperoxide (TBHP) in acetonitrile at reflux selectively oxidizes the α-position, yielding the carboxylic acid. This step achieves 60–72% conversion, with residual starting material recoverable via column chromatography.
Post-Functionalization Techniques
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 2-(6-Chloro-3-oxo-2H-benzo[b]oxazin-4(3H)-yl)acetic Acid
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Palladium Carbonylation | 58–76% | >95% | Moderate | High |
| Copper Coupling | 60–88% | 90–95% | High | Moderate |
| Cyclocondensation | 65–82% | 85–90% | High | Low |
Palladium-catalyzed methods excel in yield and purity but require costly catalysts. Copper-mediated routes balance cost and scalability, making them suitable for industrial production. Cyclocondensation, while less efficient, remains viable for small-scale synthesis due to minimal infrastructure requirements.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo-oxazine derivatives.
Scientific Research Applications
2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 26494-58-6
- Molecular Formula: C₁₀H₈ClNO₄
- Molecular Weight : 241.63 g/mol
- Structure : Features a benzo[b][1,4]oxazin core with a 6-chloro substituent and an acetic acid side chain at position 2.
- Key Properties: Melting Point: Not explicitly reported (boiling point: 570°C at 760 mmHg) . Hazard Profile: Classified with warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .
Synthesis: Prepared via hydrolysis of ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate under basic conditions (KOH/ethanol), yielding 82% of the product .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues, their substituents, and physicochemical characteristics:
Biological Activity
2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid is a compound belonging to the class of benzo[b][1,4]oxazines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential applications in medicine and research, particularly its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈ClN₃O₄, with a molecular weight of approximately 249.64 g/mol. The structure features a chloro substituent and an oxazinone moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClN₃O₄ |
| Molecular Weight | 249.64 g/mol |
| CAS Number | 1324092-93-4 |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it exhibits significant antiproliferative activity against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines.
Key Findings:
- Cytotoxicity: The compound showed IC50 values ranging from 5.9 µM to 176.5 µM across different cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics like Cisplatin .
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through dose-dependent mechanisms, promoting cell cycle arrest at the S phase .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that derivatives of benzo[b][1,4]oxazines can exhibit significant antimicrobial activity against various pathogens. This includes both gram-positive and gram-negative bacteria.
Research Insights:
- Antimicrobial Efficacy: Compounds with similar structural features have been shown to possess broad-spectrum antimicrobial properties, which may extend to this compound .
Case Studies and Experimental Data
A series of experiments were conducted to assess the biological activity of this compound:
-
Cytotoxicity Assays: MTT assays were performed on A549, SW-480, and MCF-7 cell lines. The results indicated significant cytotoxicity at concentrations as low as 5 µM.
Cell Line IC50 (µM) A549 5.9 SW-480 16.1 MCF-7 15.37 - Apoptosis Induction: Flow cytometry analysis showed that treatment with the compound resulted in an increase in early and late apoptotic cells in a dose-dependent manner.
Q & A
Q. What are the established synthetic routes for 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid, and what critical reaction parameters influence yield?
The compound is synthesized via multi-step organic reactions. Key steps include:
- Cyclocondensation of 6-chloro-substituted benzoxazine precursors with glycine derivatives.
- Ester hydrolysis under acidic or basic conditions to yield the acetic acid moiety. Critical parameters include solvent polarity (e.g., ethanol or DMF), temperature control (60–80°C for cyclization), and stoichiometric ratios of reagents to minimize byproducts like chlorinated impurities . Purity is confirmed by HPLC (>95%) and NMR spectroscopy (e.g., characteristic peaks at δ 4.3–4.5 ppm for the oxazine ring protons) .
Q. How is the molecular structure of this compound elucidated, and what functional groups dictate its reactivity?
Structural confirmation relies on:
- NMR : H and C NMR identify the benzoxazine core (δ 160–165 ppm for carbonyl groups) and acetic acid side chain (δ 2.8–3.2 ppm for methylene protons) .
- Mass spectrometry : Molecular ion peaks at m/z 241.63 (M+H) align with the formula CHClNO . Key reactive sites include the oxazinone ring (prone to nucleophilic attack) and the carboxylic acid group (participates in salt formation or esterification) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C). Solubility enhances at alkaline pH via deprotonation of the carboxylic acid .
- Stability : Degrades under prolonged UV exposure or high humidity. Store at 2–8°C in inert atmospheres to prevent hydrolysis of the oxazinone ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields for analogs of this benzoxazine derivative?
Discrepancies in yields (e.g., 40–75% for similar compounds) arise from:
- Competitive side reactions : Chlorine substituents may promote halogen exchange or ring-opening under acidic conditions.
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cyclization steps but require strict anhydrous conditions . Mitigation strategies include real-time monitoring via TLC and adjusting reaction stoichiometry to favor kinetic over thermodynamic products .
Q. What analytical approaches address discrepancies in spectroscopic data for this compound across studies?
Variations in NMR or IR spectra (e.g., carbonyl stretching frequencies) often stem from:
- Polymorphism : Crystallization solvents (e.g., ethanol vs. acetonitrile) alter solid-state packing, affecting spectral profiles.
- Tautomerism : The oxazinone ring may exhibit keto-enol tautomerism, shifting H NMR peaks by 0.1–0.3 ppm . Use high-resolution MS and X-ray crystallography to validate molecular identity and resolve ambiguities .
Q. What mechanisms underpin the biological activity of benzoxazine derivatives, and how can this compound be tailored for target-specific studies?
The compound’s bioactivity (e.g., antimicrobial or anti-inflammatory) likely involves:
- Receptor binding : The oxazinone ring mimics natural lactone substrates, inhibiting enzymes like cyclooxygenase-2 (COX-2).
- Structure-activity relationships (SAR) : Substituents at the 6-chloro position enhance lipophilicity, improving membrane permeability . For targeted studies, modify the acetic acid moiety via amidation or esterification to optimize pharmacokinetic properties .
Q. How do computational models enhance the understanding of this compound’s reactivity and interactions?
- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices highlight the oxazinone carbonyl as reactive).
- Molecular docking : Simulate binding with biological targets (e.g., TRPA1 ion channels) to guide functionalization for higher affinity . Validate models with experimental data (e.g., IC values from enzyme assays) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
